
2,2,2-trichloro-N-(1-methoxypropan-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trichloro-N-(1-methoxypropan-2-yl)acetamide is an organic compound with the molecular formula C6H10Cl3NO2. It is a derivative of acetamide, characterized by the presence of three chlorine atoms and a methoxypropan-2-yl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-N-(1-methoxypropan-2-yl)acetamide typically involves the reaction of trichloroacetonitrile with 1-methoxypropan-2-amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is then subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trichloro-N-(1-methoxypropan-2-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed in the presence of strong acids or bases to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of substituted acetamides.
Hydrolysis: Production of trichloroacetic acid and 1-methoxypropan-2-amine.
Oxidation: Formation of corresponding alcohols or ketones.
Aplicaciones Científicas De Investigación
2,2,2-Trichloro-N-(1-methoxypropan-2-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,2,2-trichloro-N-(1-methoxypropan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular pathways, leading to changes in gene expression or protein function .
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trichloroacetamide: Lacks the methoxypropan-2-yl group, making it less versatile in certain applications.
N-(1-Methoxypropan-2-yl)acetamide: Does not contain chlorine atoms, resulting in different reactivity and properties.
Metolachlor: A herbicide with a similar structural motif but different functional groups and applications.
Uniqueness
2,2,2-Trichloro-N-(1-methoxypropan-2-yl)acetamide is unique due to its combination of chlorine atoms and a methoxypropan-2-yl group, which imparts distinct chemical reactivity and biological activity. This makes it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C6H10Cl3NO2 |
|---|---|
Peso molecular |
234.5 g/mol |
Nombre IUPAC |
2,2,2-trichloro-N-(1-methoxypropan-2-yl)acetamide |
InChI |
InChI=1S/C6H10Cl3NO2/c1-4(3-12-2)10-5(11)6(7,8)9/h4H,3H2,1-2H3,(H,10,11) |
Clave InChI |
NHNRRKMPMKZOBF-UHFFFAOYSA-N |
SMILES canónico |
CC(COC)NC(=O)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B14937995.png)
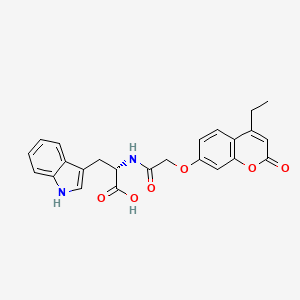
![N-[2-(1H-imidazol-4-yl)ethyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B14938004.png)
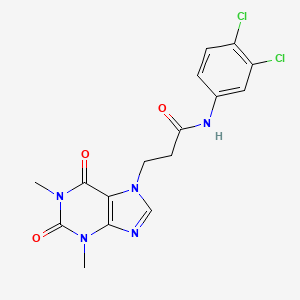

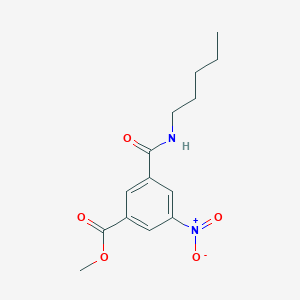
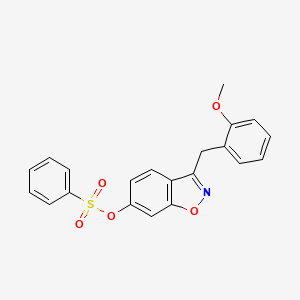
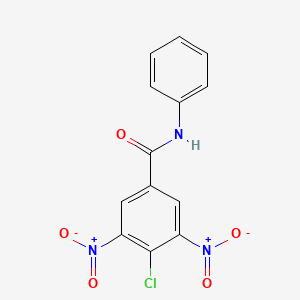
![7-[2-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B14938045.png)

![1-{[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B14938088.png)
![N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanamide](/img/structure/B14938096.png)
![3-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one](/img/structure/B14938100.png)
